

Commercial availability of 3-(3-Bromophenyl)morpholine hydrochloride for research

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | 3-(3-Bromophenyl)morpholine hydrochloride |
| CAS No.: | 1955541-61-3 |
| Cat. No.: | B3113465 |

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An In-Depth Technical Guide on the Strategic Sourcing and Synthetic Utility of **3-(3-Bromophenyl)morpholine Hydrochloride** in Drug Discovery

Structural Significance in Medicinal Chemistry

Morpholine rings are privileged scaffolds in drug discovery, frequently employed to modulate the lipophilicity, basicity, and aqueous solubility of active pharmaceutical ingredients (APIs). The incorporation of a 3-bromophenyl moiety transforms the standard morpholine core into a highly versatile bifunctional building block. Specifically, 3-phenylmorpholine derivatives have demonstrated profound utility in the development of antiviral agents, including demonstrating an order of magnitude improvement in potency for Hepatitis C Virus (HCV) NS3/4A protease inhibitors[1].

The aryl bromide serves as a prime candidate for late-stage transition-metal-catalyzed cross-coupling, while the secondary amine of the morpholine ring can be independently functionalized, protected, or utilized for salt formation[2].

Commercial Availability and Sourcing Specifications

For research and development, 3-(3-Bromophenyl)morpholine is predominantly supplied as a hydrochloride salt[3]. The causality behind this formulation is twofold: the HCl salt significantly enhances the compound's stability against oxidative degradation during long-term storage and provides predictable stoichiometry for precise micro-scale reactions.

Table 1: Commercial Sourcing and Isomeric Availability

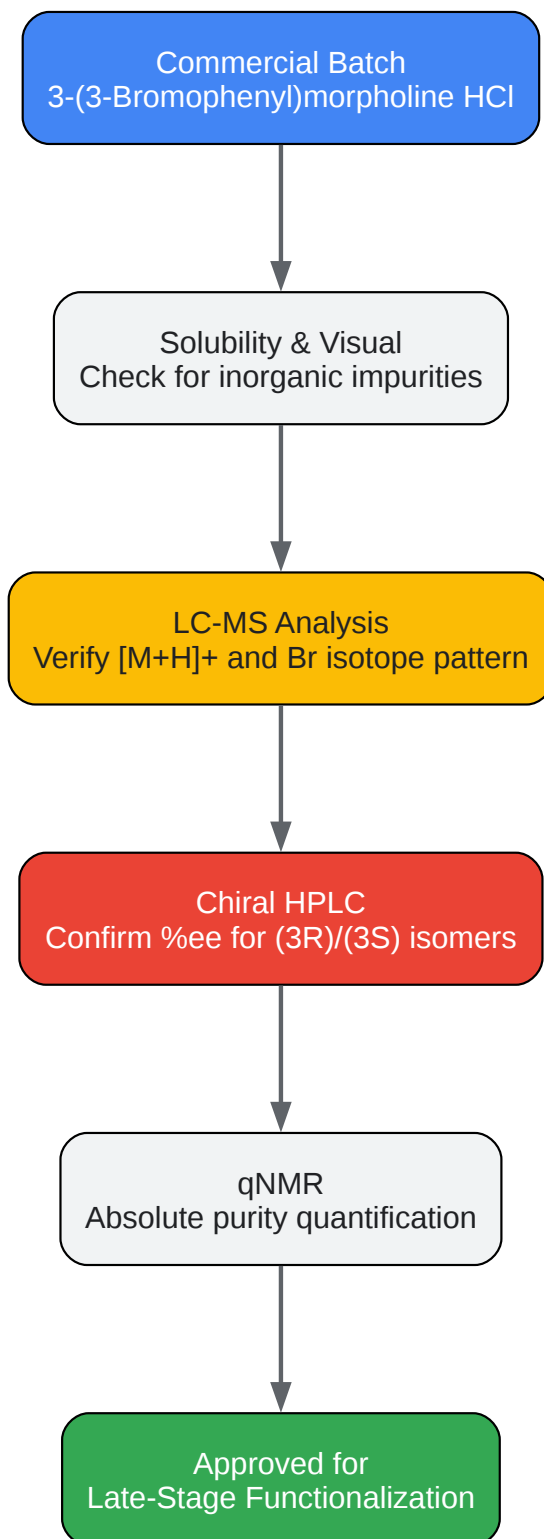
| Compound | Stereochemistry | CAS Number | Typical Purity | Representative Suppliers |
|--------------------------------------|-----------------------|--------------|----------------|------------------------------|
| 3-(3-Bromophenyl)morpholine HCl | Racemic / Unspecified | 1955541-61-3 | 95% - 97% | CymitQuimica[3], BLDpharm[4] |
| (3R)-3-(3-Bromophenyl)morpholine HCl | (R)-Enantiomer | 1391581-41-1 | >97% | Guidechem[5] |
| (3S)-3-(3-Bromophenyl)morpholine HCl | (S)-Enantiomer | 1391478-03-7 | >97% | ChemicalBook[6] |

Table 2: Physicochemical Properties

| Property | Value | Causality / Significance in Research |
|-----------------------|----------------------------|---|
| Molecular Weight | 278.58 g/mol (Salt)[7] | Critical for stoichiometric calculations in micro-scale reactions. |
| Physical State | Solid (Crystalline Powder) | Facilitates accurate weighing and long-term benchtop stability. |
| Halogen Isotope Ratio | ~1:1 (79Br : 81Br) | Provides a distinct MS signature for self-validating identity checks. |

Quality Control: A Self-Validating Analytical Protocol

Commercial batches must undergo rigorous validation before integration into complex synthetic pathways. Relying solely on vendor Certificates of Analysis (CoA) introduces risk. The following self-validating protocol ensures both chemical identity and enantiomeric purity.



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Fig 1: Self-validating quality control workflow for commercial morpholine hydrochloride batches.

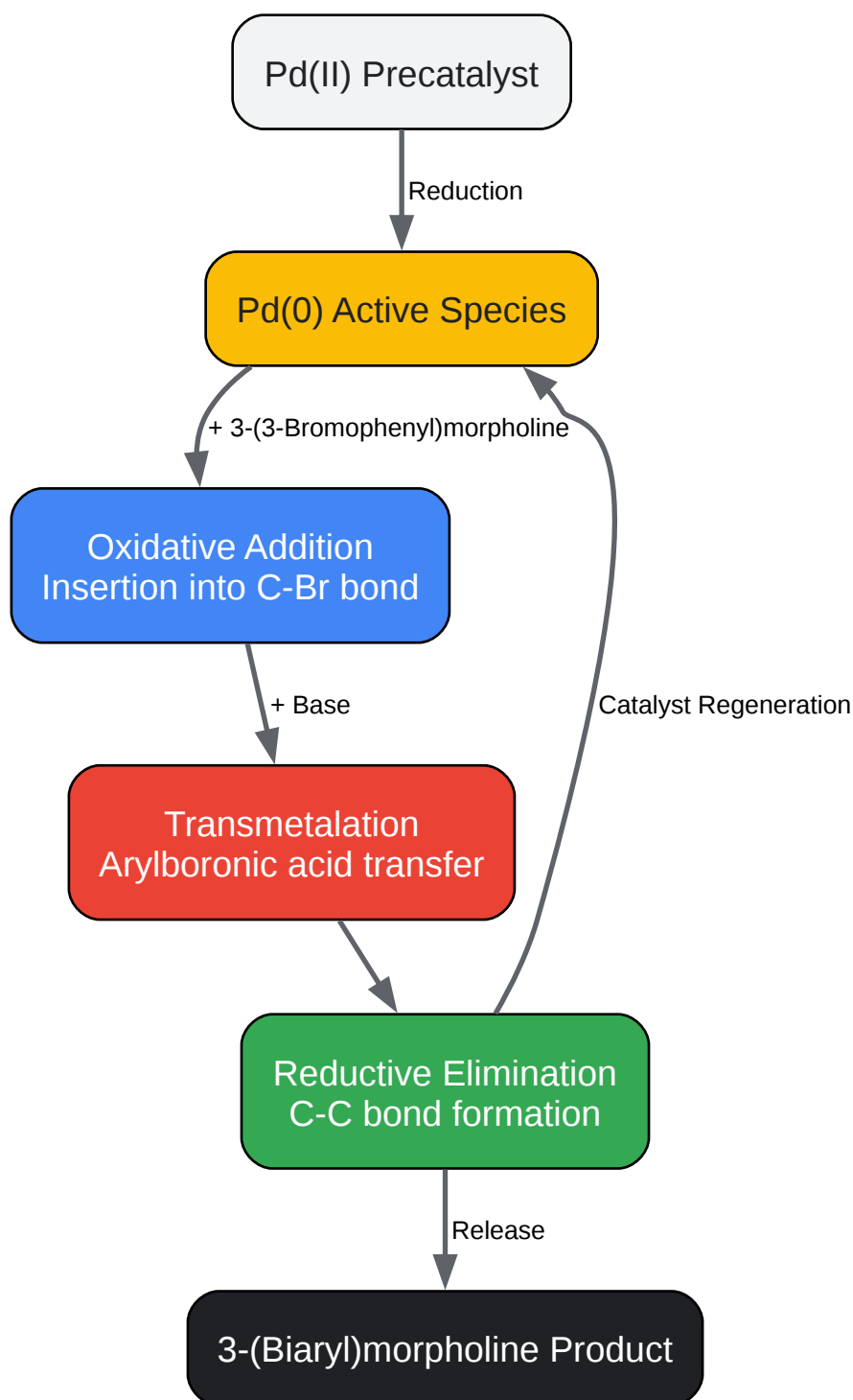
Methodology: Step-by-Step QC Validation

- Visual Inspection & Solubility Profiling:
 - Action: Dissolve 5 mg of the batch in 1 mL of HPLC-grade methanol.
 - Causality: The hydrochloride salt must dissolve completely. Any residual insoluble particulate suggests the presence of inorganic impurities (e.g., silica or inorganic salts from previous synthetic steps), which can poison palladium catalysts in downstream cross-coupling reactions.
- LC-MS Isotopic Signature Analysis:
 - Action: Perform LC-MS using a standard C18 column with a water/acetonitrile (0.1% formic acid) gradient.
 - Causality: This step self-validates the presence of the bromine atom. The mass spectrum must show the free base $[M+H]^+$ at $m/z \approx 242.0$. Crucially, the natural abundance of bromine isotopes will produce a distinct 1:1 doublet at m/z 242 and 244. Absence of this doublet invalidates the chemical identity.
- Chiral HPLC for Enantiomeric Excess (%ee):
 - Action: For (3R)[5] or (3S)[6] specific batches, analyze using a chiral stationary phase (e.g., Chiralpak AD-H) under isocratic conditions.
 - Causality: Biological targets are highly stereosensitive. Trace enantiomeric impurities can drastically alter the pharmacological profile of the final API, leading to off-target toxicity or reduced efficacy.
- Quantitative ^1H NMR (qNMR):
 - Action: Acquire a ^1H NMR spectrum in DMSO- d_6 using a certified internal standard (e.g., maleic acid).
 - Causality: Unlike UV-based HPLC, which depends on relative response factors, qNMR provides an absolute purity value by comparing the integration of the morpholine protons

against the internal standard.

Synthetic Applications: Mechanistic Pathways

The primary utility of **3-(3-Bromophenyl)morpholine hydrochloride** lies in its capacity to undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig aminations. The meta-positioning of the bromine atom on the phenyl ring minimizes steric hindrance during the oxidative addition phase of the catalytic cycle, allowing for rapid and high-yielding functionalization.



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Fig 2: Mechanistic pathway for Pd-catalyzed cross-coupling of the 3-bromophenyl moiety.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

To utilize this building block effectively, the hydrochloride salt must be managed properly during the reaction setup.

Step-by-Step Methodology:

- Reagent Preparation & Free-Basing:
 - Step: To a flame-dried Schlenk flask, add **3-(3-Bromophenyl)morpholine hydrochloride** (1.0 equiv), an arylboronic acid (1.2 equiv), and anhydrous potassium carbonate (K_2CO_3 , 3.0 equiv).
 - Causality: The use of 3.0 equivalents of base is critical. The first equivalent neutralizes the hydrochloride salt to generate the free base in situ, preventing the acidic proton from quenching the basic catalyst/ligand system. The remaining base facilitates the transmetalation step.
- Solvent Addition & Degassing:
 - Step: Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v). Sparge the mixture with argon gas for 15 minutes.
 - Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) oxide complex. Rigorous degassing ensures catalyst longevity and prevents homocoupling of the boronic acid.
- Catalyst Introduction:
 - Step: Add Pd(dppf)Cl₂(0.05 equiv) under a positive stream of argon.
 - Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which is a strict geometric requirement for the final reductive elimination step to occur efficiently.
- Reaction Execution & Monitoring:

- Step: Heat the reaction mixture to 90°C for 4-6 hours. Monitor via TLC or LC-MS.
- Causality: Elevated temperatures provide the activation energy required to overcome the oxidative addition barrier of the aryl bromide.
- Workup & Isolation:
 - Step: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.
 - Causality: Brine removes the highly polar Dioxane/water and inorganic salts, while the organic extraction isolates the newly formed 3-(biaryl)morpholine derivative.

Conclusion

The commercial availability of **3-(3-Bromophenyl)morpholine hydrochloride** across various stereoisomeric forms provides medicinal chemists with a robust, reliable building block. By implementing self-validating quality control measures and understanding the mechanistic causality behind cross-coupling conditions, researchers can seamlessly integrate this scaffold into the discovery pipelines of next-generation therapeutics.

References

- BLDpharm - **3-(3-Bromophenyl)morpholine hydrochloride**. [[Link](#)]
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